N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Description
N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a propan-1-amine backbone substituted with a phenyl group, a 3-methylphenoxy group, and an N-methyl moiety. This compound has been identified as a positional isomer and impurity in the synthesis of atomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (SNRI) used to treat attention-deficit/hyperactivity disorder (ADHD) . Its structural uniqueness lies in the meta-methyl substitution on the phenoxy ring, distinguishing it from pharmacologically active analogs like atomoxetine (2-methylphenoxy) and duloxetine (1-naphthyloxy) .
Properties
Molecular Formula |
C17H22ClNO |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-7-6-10-16(13-14)19-17(11-12-18-2)15-8-4-3-5-9-15;/h3-10,13,17-18H,11-12H2,1-2H3;1H |
InChI Key |
AGRDQGGDIUGNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(CCNC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine typically involves the reaction of 3-methylphenol with N-methyl-3-phenylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis process. The initial step includes the preparation of the intermediate compounds, followed by their reaction under controlled conditions to yield the final product. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of new drugs.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Atomoxetine Hydrochloride
- Chemical Structure: (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride .
- Key Differences: Substituent Position: Atomoxetine has a 2-methylphenoxy group (ortho-methyl), whereas the target compound has a 3-methylphenoxy (meta-methyl) group . Pharmacological Activity: Atomoxetine is an FDA-approved SNRI, while N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride lacks therapeutic efficacy and is classified as a synthesis impurity . Stereochemistry: Atomoxetine’s R-configuration is critical for binding to norepinephrine transporters, while the target compound’s stereochemical profile is unspecified .
Fluoxetine Hydrochloride
- Chemical Structure: N-methyl-3-[(4-trifluoromethyl)phenoxy]-3-phenylpropylamine hydrochloride .
- Key Differences: Substituent Type: Fluoxetine contains a para-trifluoromethylphenoxy group, contributing to its selective serotonin reuptake inhibition (SSRI) activity. The target compound’s meta-methylphenoxy group lacks electron-withdrawing properties, reducing affinity for serotonin transporters .
Duloxetine Hydrochloride
- Chemical Structure : (+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)-propan-1-amine hydrochloride .
- Key Differences: Aromatic Substituents: Duloxetine features a 1-naphthyloxy and thiophene group, enabling dual SNRI activity. The target compound’s simpler phenyl and methylphenoxy groups limit its interaction with monoamine transporters . Therapeutic Scope: Duloxetine treats major depressive disorder and neuropathic pain, contrasting with the target compound’s role as a synthesis impurity.
Structural and Pharmacological Data Table
Research Findings and Implications
- Synthesis Challenges : The target compound is a byproduct in atomoxetine synthesis, necessitating rigorous purification to meet regulatory standards (e.g., USP/EP limits for impurities) .
- Chirality: Unlike atomoxetine’s enantiomeric purity (R-configuration), the target compound’s stereochemical ambiguity may contribute to undefined pharmacokinetics .
- Analytical Methods : High-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to quantify such impurities in bulk drugs .
Biological Activity
N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride, commonly referred to as N-Methyl-PPPA, is a synthetic compound that has garnered attention for its potential biological activity, particularly as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
N-Methyl-PPPA features a complex structure characterized by a central propan-1-amine backbone with various substitutions:
- Molecular Formula : CHNO
- Molar Mass : 241.34 g/mol
The hydrochloride form of the compound enhances its solubility in water and biological fluids, making it suitable for pharmaceutical applications .
Structural Characteristics
| Component | Description |
|---|---|
| Backbone | Propan-1-amine |
| Substituents | Methyl group, 3-methylphenoxy group, phenyl group |
N-Methyl-PPPA primarily functions as an SNRI, indicating its role in inhibiting the reuptake of serotonin and norepinephrine in the brain. This mechanism is similar to that of other well-known antidepressants, which may contribute to its potential therapeutic effects .
Interaction Studies
Preliminary studies have indicated that N-Methyl-PPPA interacts with various receptors in the central nervous system, particularly dopamine and norepinephrine transporters. This suggests stimulant properties akin to those of amphetamines . Further research is necessary to fully elucidate its interaction profile with other neurotransmitter systems.
Pharmacological Implications
The compound's unique structural features may confer distinct pharmacological properties compared to similar compounds. For instance, it shows potential for selective receptor interactions that could lead to novel therapeutic effects not observed in other related compounds .
Clinical Observations
A notable case study reported a false-positive urine toxicology screen for amphetamines in a patient treated with atomoxetine, which is structurally related to N-Methyl-PPPA. This highlights the importance of understanding the biochemical pathways and metabolites involved with these compounds .
Comparative Analysis with Similar Compounds
N-Methyl-PPPA shares structural similarities with several other compounds, which can provide insights into its potential applications:
| Compound Name | Structure Similarity | Primary Use |
|---|---|---|
| Methamphetamine hydrochloride | Similar amine structure | Stimulant for ADHD |
| Loperamide hydrochloride | Opioid receptor activity | Antidiarrheal |
| Promethazine hydrochloride | Antihistaminic properties | Allergy treatment |
| Hydralazine hydrochloride | Vasodilator properties | Hypertension treatment |
The distinct combination of substituents on N-Methyl-PPPA may result in unique pharmacological effects that warrant further investigation .
Synthesis Methods
The synthesis of N-Methyl-PPPA can be achieved through various methods, each offering different advantages regarding yield and purity. Techniques include:
- Demethylation Reactions : Utilizing catalysts such as Bronsted acids to enhance reaction outcomes.
- Reactions between Aryl Halides and Resorcinol : A multi-step process that allows for the creation of m-aryloxy phenols .
These synthetic strategies are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
